2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine is an organic compound classified as a heterocyclic compound. It features a unique perimidine core structure characterized by a fused ring system containing nitrogen atoms. The presence of a methoxyphenyl substituent enhances its chemical properties and potential applications. The molecular formula of this compound is , with a molecular weight of approximately 276.3 g/mol. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
The synthesis of 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine under acidic or basic conditions.
The molecular structure of 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine can be described using various structural representations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.3 g/mol |
IUPAC Name | 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI Key | RKWAQGJGOUNZHN-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1C2NC3=CC=CC4=C3C(=CC=C4)N2 |
These structural details indicate the compound's complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its unique chemical behavior.
2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, contributing to its potential therapeutic effects.
Relevant data from studies indicate that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties.
The applications of 2-(2-methoxyphenyl)-2,3-dihydro-1H-perimidine span several scientific fields:
This compound represents a significant area of interest for researchers aiming to develop new materials and therapeutic agents based on its unique structural properties and biological activities.
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4